Reduced Off‑Target Cytotoxicity in Non‑Cancer Cells vs. Mithramycin A
In a cross-study comparison using human lung fibroblast MRC‑5 cells, bisSP1 exhibited an IC50 > 50 µM, whereas mithramycin A showed an IC50 of 1.2 µM under identical 72‑hour MTT assay conditions [1]. This yields a >40‑fold higher safety margin for bisSP1 in non‑malignant cells [1].
| Evidence Dimension | Cytotoxicity (IC50) in non‑cancerous human fibroblasts (MRC‑5) |
|---|---|
| Target Compound Data | > 50 µM |
| Comparator Or Baseline | Mithramycin A: 1.2 µM |
| Quantified Difference | > 41.7‑fold higher IC50 (less toxic) for bisSP1 |
| Conditions | MRC‑5 cells, 72 h MTT assay, serum‑free media |
Why This Matters
Lower off‑target cytotoxicity reduces the risk of non‑specific cell death in normal tissues, critical for in vivo efficacy and safety in oncology procurement.
- [1] Sleiman, S. F., & Karam, L. R. (2020). Comparative cytotoxicity of SP1 inhibitors in normal and transformed fibroblasts. Toxicology in Vitro, 68, 104956. View Source
